molecular formula C13H24N2O3S B2803348 Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate CAS No. 2375274-62-5

Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate

Cat. No.: B2803348
CAS No.: 2375274-62-5
M. Wt: 288.41
InChI Key: CLGODGHBRANWLK-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl carbamate group attached to a cyclopropyl ring, which is further connected to a thian-4-yl group with an imino and oxo functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl ring is synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Introduction of the Thian-4-yl Group: The thian-4-yl group is introduced via a nucleophilic substitution reaction, where a suitable thian-4-yl precursor reacts with the cyclopropyl intermediate.

    Formation of the Imino and Oxo Groups: The imino and oxo functional groups are introduced through oxidation and imination reactions, respectively.

    Attachment of the Tert-butyl Carbamate Group: The final step involves the reaction of the intermediate with tert-butyl isocyanate to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the thian-4-yl group or the cyclopropyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate: The parent compound.

    Tert-butyl N-[1-(1-amino-1-oxothian-4-yl)cyclopropyl]carbamate: A similar compound with an amino group instead of an imino group.

    Tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]urea: A related compound with a urea group.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structures

Properties

IUPAC Name

tert-butyl N-[1-(1-imino-1-oxothian-4-yl)cyclopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-12(2,3)18-11(16)15-13(6-7-13)10-4-8-19(14,17)9-5-10/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGODGHBRANWLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC1)C2CCS(=N)(=O)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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